2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
Description
This compound features a benzotriazole core linked via an acetamide group to a pyrazine-methyl moiety substituted with a pyridin-3-yl group. The benzotriazole group is known for stabilizing molecular interactions via π-stacking and hydrogen bonding, while the pyridine-pyrazine system may enhance solubility and target binding .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O/c26-17(12-25-16-6-2-1-5-14(16)23-24-25)22-11-15-18(21-9-8-20-15)13-4-3-7-19-10-13/h1-10H,11-12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFBONPOPKGQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=NC=CN=C3C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disassembly
The target molecule can be dissected into two primary intermediates:
Synthesis of 1H-1,2,3-Benzotriazol-1-yl-acetic Acid
Chloroacetyl chloride reacts with 1H-benzotriazole in the presence of potassium carbonate (K₂CO₃) and tetrabutylammonium bromide (TBAB) in acetone. This yields 2-(1H-benzotriazol-1-yl)acetyl chloride, which is hydrolyzed to the carboxylic acid under basic conditions (NaOH/H₂O).
Reaction Conditions :
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Solvent : Acetone or DMF
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Temperature : 0–5°C (initial step), room temperature (hydrolysis)
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
A traditional approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The carboxylic acid is activated in situ, followed by addition of [3-(pyridin-3-yl)pyrazin-2-yl]methanamine.
Optimization Data :
HATU-Driven Coupling
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF) with triethylamine (Et₃N) achieves superior yields (82%) due to enhanced activation kinetics. The protocol involves:
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Dissolving 2-(1H-benzotriazol-1-yl)acetic acid (1 eq) and HATU (1.2 eq) in DMF.
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Adding [3-(pyridin-3-yl)pyrazin-2-yl]methanamine (1 eq) and Et₃N (2 eq).
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation (150°C, 300 W) reduces reaction time from 12 h to 20 minutes, achieving 88% yield. This method minimizes side-product formation and enhances reproducibility.
Comparative Data :
Crystallization and Purification
Intermediate Isolation
The hydrochloride salt of [3-(pyridin-3-yl)pyrazin-2-yl]methanamine is crystallized from tert-butyl methyl ether (TBME) to achieve >99% purity. X-ray diffraction confirms the monoclinic crystal system (space group P2₁/c).
Final Product Recrystallization
The crude acetamide is purified via recrystallization from ethanol/water (3:1), yielding needle-like crystals with a melting point of 182–184°C.
Spectroscopic Characterization
FTIR Analysis
NMR Spectroscopy
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 4.8 Hz, 1H, pyrazine-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, N–CH₃).
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¹³C NMR : δ 169.8 (C=O), 152.3 (pyrazine-C), 148.7 (pyridine-C).
Impurity Control and Stability
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzotriazole and pyrazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzotriazole or pyrazine rings .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with metal ions, influencing enzymatic activities, while the pyrazine ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Features of Selected Acetamide Derivatives
Key Observations :
- Benzotriazole vs.
- Pyridine-Pyrazine vs. Pyrimidine-Pyridine : The pyrazine ring in the main compound may offer distinct electronic effects compared to pyrimidine in 2e , influencing binding affinity to enzymatic targets .
- Substituent Diversity: Chloropyridine in 34 and benzoisoquinolinone in 7 introduce steric and electronic variations, affecting solubility and target selectivity .
Key Observations :
- Microwave vs. Conventional Synthesis : Compound 2e utilized microwave-assisted synthesis, achieving a modest 30% yield, suggesting challenges in scalability compared to room-temperature methods for 30 .
- Reductive Amination : The use of NaHB(OAc)$_3$ in 34 highlights a preference for mild reducing agents in complex acetamide syntheses .
Table 3: Comparative Physicochemical Data
Key Observations :
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a benzotriazole moiety linked to a pyrazine derivative through a pyridine ring, which contributes to its unique pharmacological profile. The structure can be represented as follows:
Antimicrobial Activity
Research indicates that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various strains of fungi and bacteria. A study demonstrated that modifications on the benzotriazole core enhanced antifungal activity against Candida albicans with minimum inhibitory concentration (MIC) values ranging from 1.6 μg/mL to 25 μg/mL .
Antiparasitic Activity
In vitro studies have reported that benzotriazole derivatives possess antiparasitic effects. For example, compounds similar to the target compound displayed dose-dependent inhibition of Trypanosoma cruzi, the causative agent of Chagas disease. Concentrations of 50 μg/mL resulted in over 95% mortality of the trypomastigote form .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The benzotriazole moiety can interact with various enzymes, potentially inhibiting their function.
- Receptor Modulation: Similar compounds have been shown to modulate receptor activities, particularly in the context of inflammatory responses and immune modulation .
Study on Antiparasitic Activity
A recent study investigated the effects of a related benzotriazole compound on T. cruzi in vitro. The results indicated a significant reduction in parasite viability at concentrations as low as 25 μg/mL after 72 hours of exposure, demonstrating the potential for therapeutic applications in treating Chagas disease .
Study on Antifungal Activity
Another study focused on the antifungal properties of benzotriazole derivatives against Aspergillus niger. The introduction of electron-withdrawing groups on the benzotriazole ring significantly increased antifungal potency, with MIC values dropping to as low as 12.5 μg/mL .
Comparative Analysis of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide?
Methodological Answer:
Synthetic optimization involves multi-step organic reactions with precise control of parameters:
- Coupling Steps: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for benzotriazole-pyrazine linkage, as it offers high regioselectivity under mild conditions .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while dichloromethane aids in amide bond formation .
- Catalysts: Employ peptide coupling agents (e.g., HATU or EDCI) for efficient acetamide bond formation, reducing side-product formation .
- Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Identify protons on the pyridin-3-yl group (δ 8.5–9.0 ppm) and benzotriazole (δ 7.2–7.8 ppm). Integrate peaks to confirm substituent ratios .
- IR Spectroscopy: Detect amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-H bends (~700–800 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the pyrazine and benzotriazole moieties .
Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with substitutions (e.g., pyridin-3-yl vs. pyridin-2-yl) using standardized assays (e.g., IC50 in kinase inhibition) to isolate critical functional groups .
- Data Normalization: Control for variables like solvent (DMSO concentration ≤1%) and cell line viability (MTT assay vs. ATP-based luminescence) .
- Meta-Analysis: Cross-reference PubChem/ChemSpider datasets to identify outliers caused by impurities (e.g., residual palladium in coupling reactions) .
Advanced: What computational strategies predict the compound’s target binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use PyRx to dock the compound into kinase ATP-binding pockets (e.g., EGFR or JAK2), prioritizing poses with hydrogen bonds to pyrazine nitrogen .
- MD Simulations (GROMACS): Simulate binding stability over 100 ns, analyzing RMSD (<2 Å) and ligand-protein interaction frequency .
- Pharmacophore Modeling (MOE): Map electrostatic/hydrophobic features of benzotriazole and pyridine to align with known inhibitors .
Basic: How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing:
- pH Stability: Incubate in buffers (pH 1–13) at 37°C for 24h; monitor degradation via HPLC (C18 column, 0.1% TFA/ACN gradient) .
- Thermal Stability: Heat to 60°C for 72h; track amide bond hydrolysis by LC-MS .
- Light Sensitivity: Expose to UV (254 nm) for 48h; check for benzotriazole ring decomposition via NMR .
Advanced: How to design SAR studies for optimizing bioavailability?
Methodological Answer:
- LogP Optimization: Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to reduce hydrophobicity (target LogP 2–3) .
- Metabolic Stability: Incubate with liver microsomes (human/rat); quantify CYP450-mediated degradation using LC-MS/MS .
- Permeability Assays: Use Caco-2 cell monolayers to measure apparent permeability (Papp); aim for Papp >1 ×10⁻⁶ cm/s .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Amide Racemization: Minimize by using low temperatures (0–5°C) and coupling agents like HOAt instead of HOBt .
- Benzotriazole Ring Opening: Avoid strong bases (e.g., NaOH); replace with mild bases (e.g., K2CO3) in coupling steps .
- Byproduct Formation (Dimers): Control stoichiometry (1:1 molar ratio of amine to acyl chloride) and monitor via TLC (Rf 0.3–0.5 in EtOAc/hexane) .
Advanced: How to reconcile conflicting cytotoxicity data in different cancer cell lines?
Methodological Answer:
- Mechanistic Profiling: Use RNA-seq to identify differential gene expression (e.g., apoptosis vs. autophagy markers) in sensitive vs. resistant lines .
- Target Engagement Assays: Quantify kinase inhibition (e.g., NanoBRET) to correlate activity with cytotoxicity .
- Microenvironment Mimicry: Test in 3D spheroids or hypoxic conditions to model in vivo heterogeneity .
Basic: What are key storage conditions to maintain compound integrity?
Methodological Answer:
- Temperature: Store at –20°C in airtight vials under argon to prevent oxidation .
- Solubility: Lyophilize and reconstitute in DMSO (10 mM stock) to avoid hydrolysis .
- Light Protection: Use amber vials to block UV-induced degradation of the benzotriazole moiety .
Advanced: How to prioritize analogs for in vivo testing based on in vitro data?
Methodological Answer:
- ADMET Filtering: Exclude analogs with predicted hERG inhibition (IC50 <1 µM) or poor aqueous solubility (<50 µg/mL) .
- Efficacy-Toxicity Index: Rank compounds by selectivity ratio (IC50 cancer cells / IC50 normal cells) >10 .
- PK/PD Modeling: Use GastroPlus to simulate oral bioavailability and Cmax >1 µM at 10 mg/kg dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
